molecular formula C14H12N2O B1330709 4-(5-Methyl-benzooxazol-2-yl)-phenylamine CAS No. 22501-77-5

4-(5-Methyl-benzooxazol-2-yl)-phenylamine

Cat. No.: B1330709
CAS No.: 22501-77-5
M. Wt: 224.26 g/mol
InChI Key: TZIKYKSWQZSLOO-UHFFFAOYSA-N
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Description

4-(5-Methyl-benzooxazol-2-yl)-phenylamine: is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Methyl-benzooxazol-2-yl)-phenylamine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(5-Methyl-benzooxazol-2-yl)-phenylamine: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced products.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

Medicinal Chemistry

4-(5-Methyl-benzooxazol-2-yl)-phenylamine has been investigated for its potential antimicrobial and anticancer properties. Studies have shown that the compound exhibits significant activity against several pathogens, including bacteria and protozoa.

  • Antimicrobial Activity : Research indicates that derivatives of benzoxazole, including this compound, demonstrate promising results in inhibiting the growth of gram-positive bacteria and protozoal infections. For instance, compounds synthesized from benzoxazolyl aniline have shown good antimalarial activity, with some derivatives exhibiting moderate inhibitory effects against leishmanial and trypanosomal species .
  • Anticancer Potential : The compound's ability to disrupt cellular processes makes it a candidate for anticancer drug development. It is known to inhibit specific enzymes involved in cancer cell proliferation .

Material Science

The compound serves as a building block for synthesizing advanced materials with specific properties, such as fluorescence. Its derivatives are utilized in creating new organic semiconductors and fluorescent dyes, which have applications in electronic devices and bioimaging .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various benzoxazole derivatives, including this compound. The results indicated that certain modifications led to enhanced activity against resistant strains of bacteria. The study utilized well-established cell-based methods to assess the biological activity of these compounds, revealing significant potential for therapeutic applications .

Case Study 2: Anticancer Activity

In another investigation, the compound was tested for its ability to induce apoptosis in cancer cells. The findings demonstrated that this compound could effectively trigger programmed cell death in specific cancer cell lines, suggesting its viability as a lead compound for further drug development .

Data Tables

Application AreaKey FindingsReferences
Antimicrobial ActivityEffective against gram-positive bacteria; moderate activity against protozoa
Anticancer ActivityInduces apoptosis in cancer cell lines
Material ScienceUsed in synthesizing organic semiconductors

Mechanism of Action

The mechanism of action of 4-(5-Methyl-benzooxazol-2-yl)-phenylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-(5-Methyl-benzooxazol-2-yl)-phenylamine: can be compared with other similar compounds, such as:

The uniqueness of This compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

4-(5-Methyl-benzooxazol-2-yl)-phenylamine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound this compound consists of a benzooxazole moiety substituted with a methyl group and an aniline group. Its molecular formula is C14_{14}H12_{12}N2_{2}O, and it has a molecular weight of approximately 224.26 g/mol. The presence of the benzooxazole ring is significant for its biological activity, as this structure is known to interact with various biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of benzooxazole have shown promising results against various cancer cell lines. A study demonstrated that certain benzooxazole derivatives exhibited IC50_{50} values in the micromolar range against MCF-7 breast cancer cells, indicating significant cytotoxic activity .

CompoundCell LineIC50_{50} (μM)Mechanism
This compoundMCF-7TBDInduces apoptosis
Similar Derivative AMCF-71.6Cell cycle arrest
Similar Derivative BA5490.51DNA intercalation

The mechanism through which this compound exerts its biological effects may involve several pathways:

  • Apoptosis Induction : Studies suggest that compounds with similar structures can induce apoptosis in cancer cells by activating caspases and modulating Bcl-2 family proteins .
  • Cell Cycle Arrest : Some derivatives have been shown to cause cell cycle arrest at the G1/S checkpoint, which inhibits proliferation .
  • DNA Interaction : The ability to intercalate with DNA may also contribute to its anticancer activity, disrupting replication and transcription processes.

Case Studies

  • MCF-7 Cell Line Study : In vitro assays demonstrated that a benzooxazole derivative exhibited a dose-dependent increase in apoptosis markers in MCF-7 cells. The study indicated that the compound could effectively reduce cell viability at concentrations as low as 1 μM .
  • In Vivo Efficacy : Preliminary animal studies indicated that similar compounds could inhibit tumor growth in xenograft models, suggesting potential for therapeutic applications.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-(5-Methyl-benzooxazol-2-yl)-phenylamine with high purity?

  • Methodological Answer : Prioritize reaction path optimization using quantum chemical calculations (e.g., density functional theory) to predict intermediates and transition states. Employ statistical experimental design (e.g., factorial design) to minimize trial-and-error approaches. For example, vary parameters like temperature, solvent polarity, and catalyst loading systematically to identify optimal conditions . Post-synthesis, use HPLC or GC-MS to verify purity, referencing standards such as phenylthiourea derivatives for calibration .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : Assign peaks using DEPT-135 and HSQC for unambiguous identification of aromatic protons and amine groups.
  • Mass spectrometry : Use high-resolution ESI-MS to confirm molecular weight and fragmentation patterns.
  • UV-Vis and fluorescence spectroscopy : Analyze π-π* transitions in the benzoxazole moiety to infer electronic properties. Cross-reference with computational simulations (e.g., TD-DFT) for validation .

Q. What experimental design strategies are recommended for studying its reactivity?

  • Methodological Answer : Adopt a fractional factorial design to evaluate multiple variables (e.g., pH, oxidizing agents, solvent systems) with minimal experimental runs. For example, a 2³ factorial design could test temperature (25°C vs. 60°C), concentration (0.1 M vs. 0.5 M), and catalyst presence/absence. Use ANOVA to identify significant factors .

Q. How should researchers assess its potential toxicity or environmental impact?

  • Methodological Answer : Conduct in silico toxicity prediction using tools like ECOSAR or TEST to estimate biodegradability and aquatic toxicity. Experimentally, perform microbial assays (e.g., Vibrio fischeri bioluminescence inhibition) for acute toxicity. For environmental fate, study hydrolysis/photolysis kinetics under simulated atmospheric conditions .

Advanced Research Questions

Q. How can computational methods resolve contradictions between experimental and theoretical data for this compound?

  • Methodological Answer : Implement a feedback loop where experimental results (e.g., reaction yields, spectroscopic data) refine computational models. For instance, if DFT-predicted reaction barriers conflict with observed kinetics, recalibrate the basis set or solvation model. Use Bayesian optimization to iteratively improve model accuracy .

Q. What advanced separation techniques are suitable for isolating byproducts during synthesis?

  • Methodological Answer : Apply membrane-based separation (e.g., nanofiltration) to isolate polar byproducts. Optimize membrane pore size and surface charge using molecular dynamics simulations. Alternatively, use preparative SFC (supercritical fluid chromatography) with CO₂/co-solvent systems for high-resolution separation of structurally similar amines .

Q. How can researchers integrate this compound into functional materials (e.g., sensors or catalysts)?

  • Methodological Answer : Leverage its benzoxazole core for π-conjugated systems in optoelectronic materials. For sensor development, functionalize the amine group with fluorophores (e.g., dansyl chloride) and study quenching mechanisms via Stern-Volmer analysis. For catalytic applications, immobilize on mesoporous silica supports and evaluate turnover frequency in model reactions .

Q. What strategies address reproducibility challenges in scaling up its synthesis?

  • Methodological Answer : Use microreactor systems to maintain precise control over mixing and heat transfer during scale-up. Perform sensitivity analysis on kinetic parameters (e.g., activation energy) to identify critical process variables. Validate robustness via Monte Carlo simulations to account for parameter uncertainties .

Q. Methodological Innovations and Tools

  • Data-Driven Experimental Design : Platforms like ICReDD’s reaction path search tools integrate quantum calculations and machine learning to predict viable synthetic routes .
  • Virtual Screening : Molecular docking studies can predict binding affinities for pharmaceutical applications, reducing reliance on costly in vitro assays .

Properties

IUPAC Name

4-(5-methyl-1,3-benzoxazol-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c1-9-2-7-13-12(8-9)16-14(17-13)10-3-5-11(15)6-4-10/h2-8H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZIKYKSWQZSLOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80325460
Record name 4-(5-Methyl-benzooxazol-2-yl)-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80325460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22501-77-5
Record name 22501-77-5
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(5-Methyl-benzooxazol-2-yl)-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80325460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYLAMINE
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URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods

Procedure details

A mixture of 2-amino-p-cresol (1.5 g, 12 mmol), 4-aminobenzoic acid (1.67 g, 12 mmol) and 40 g polyphosphoric acid was heated at 190° C. under nitrogen for 6 h. The reaction mixture was cooled to room temperature and 300 ml water was added to the viscous liquid. The solid that precipitated was collected by filtration and dissolved in 200 ml ethyl acetate. The ethyl acetate solution was washed sequentially with 100 ml saturated aqueous sodium bicarbonate solution, 100 ml water and 100 ml brine, dried (anhydrous sodium sulfate) and concentrated under reduced pressure to yield the title compound as an off-white solid (2.43 g, 89% yield).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.67 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Yield
89%

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